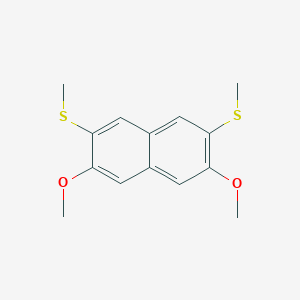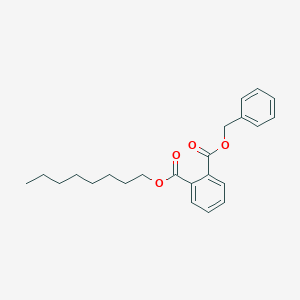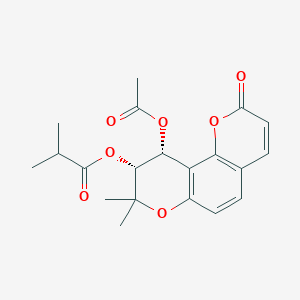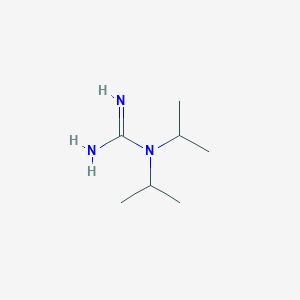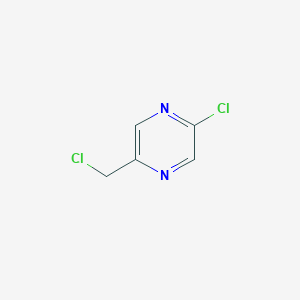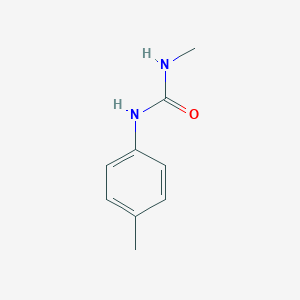
1-Methyl-3-(4-methylphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-3-(4-methylphenyl)urea, also known as Methyl-4-phenyl-3-ureidobenzoate, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. In
Aplicaciones Científicas De Investigación
1-Methyl-3-(4-methylphenyl)urea has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, it has been shown to possess anti-inflammatory, antioxidant, and antibacterial properties.
Mecanismo De Acción
The mechanism of action of 1-Methyl-3-(4-methylphenyl)urea is not yet fully understood. However, it is believed to act by inhibiting the growth and proliferation of cancer cells through the induction of apoptosis. It is also thought to exert its anti-inflammatory and antioxidant effects by reducing the production of reactive oxygen species and inflammatory cytokines.
Biochemical and Physiological Effects:
1-Methyl-3-(4-methylphenyl)urea has been shown to exhibit a range of biochemical and physiological effects. It has been found to inhibit the activity of various enzymes, including cyclooxygenase-2, lipoxygenase, and phospholipase A2. Additionally, it has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 1-Methyl-3-(4-methylphenyl)urea is its ability to inhibit the growth and proliferation of cancer cells, making it a potential candidate for the development of anticancer drugs. However, its limitations include its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of 1-Methyl-3-(4-methylphenyl)urea. One area of research could focus on improving its solubility in water to enhance its bioavailability. Another direction could involve the development of novel derivatives of 1-Methyl-3-(4-methylphenyl)urea with improved anticancer activity. Additionally, further studies could investigate its potential applications in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease.
Métodos De Síntesis
The synthesis of 1-Methyl-3-(4-methylphenyl)urea can be achieved through the reaction of 4-methylphenyl isocyanate with methyl carbamate. This reaction leads to the formation of 1-Methyl-3-(4-methylphenyl)urea, which can be purified through recrystallization.
Propiedades
Número CAS |
19873-46-2 |
|---|---|
Nombre del producto |
1-Methyl-3-(4-methylphenyl)urea |
Fórmula molecular |
C9H12N2O |
Peso molecular |
164.2 g/mol |
Nombre IUPAC |
1-methyl-3-(4-methylphenyl)urea |
InChI |
InChI=1S/C9H12N2O/c1-7-3-5-8(6-4-7)11-9(12)10-2/h3-6H,1-2H3,(H2,10,11,12) |
Clave InChI |
SMMVPWIJFDOZON-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)NC |
SMILES canónico |
CC1=CC=C(C=C1)NC(=O)NC |
Otros números CAS |
19873-46-2 |
Pictogramas |
Irritant |
Sinónimos |
N-Methyl-N'-p-tolylurea |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



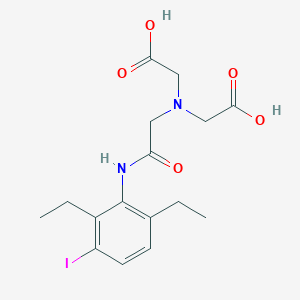
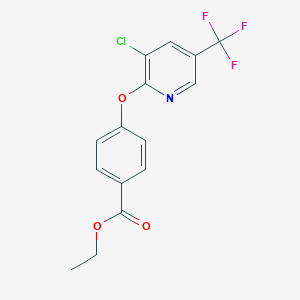
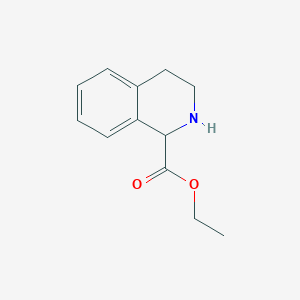
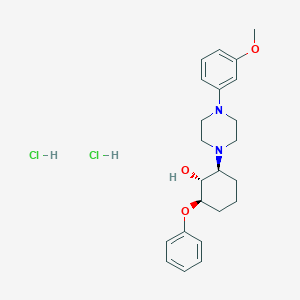
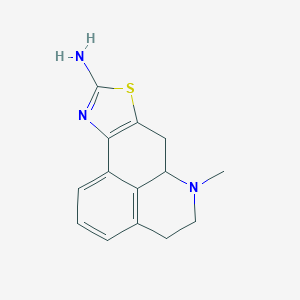
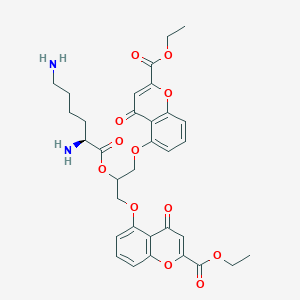
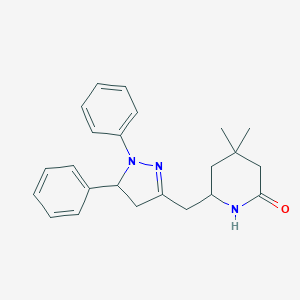
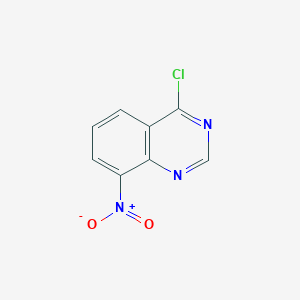
![[(3S,5R,10S,12R,13S,14S,17R)-3,12,14-trihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-16-yl] acetate](/img/structure/B35216.png)
